molecular formula C6H9N3 B1321345 (2-Methylpyrimidin-5-yl)methanamine CAS No. 14273-46-2

(2-Methylpyrimidin-5-yl)methanamine

Cat. No.: B1321345
CAS No.: 14273-46-2
M. Wt: 123.16 g/mol
InChI Key: OYRGKUTZSTXSQS-UHFFFAOYSA-N
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Description

(2-Methylpyrimidin-5-yl)methanamine is an organic compound with the molecular formula C6H9N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpyrimidin-5-yl)methanamine typically involves the reaction of 2-methylpyrimidine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2-methylpyrimidine, formaldehyde, and ammonia.

    Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature of around 100°C.

    Procedure: The starting materials are mixed and heated, leading to the formation of this compound through a series of condensation and reduction steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpyrimidin-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions typically involve halogenating agents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while substitution reactions can produce various halogenated pyrimidines.

Scientific Research Applications

(2-Methylpyrimidin-5-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Methylpyrimidin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: Similar in structure but lacks the methyl group at the 2-position.

    5-Methylpyrimidine: Similar but lacks the amino group at the 5-position.

    2-Methyl-5-ethylpyridine: A related compound with an ethyl group instead of a methanamine group.

Uniqueness

(2-Methylpyrimidin-5-yl)methanamine is unique due to the presence of both a methyl group and an amino group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-methylpyrimidin-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-8-3-6(2-7)4-9-5/h3-4H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRGKUTZSTXSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60612087
Record name 1-(2-Methylpyrimidin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14273-46-2
Record name 1-(2-Methylpyrimidin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-(azidomethyl)-2-methylpyrimidine (2.0, 13.4 mmol) in ethyl acetate (100 mL), and 10% Pd—C (4.0 g) was stirred under H2 (1 atm) for 1.5 hr. The catalyst was filtered off and filtrate was concentrated in vacuo to afford a white solid.
Quantity
13.4 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5-(azidomethyl)-2-methylpyrimidine (55 mg, 0.00037 mol) in ethyl acetate (20 mL, 0.2 mol), and 10% Pd—C (70 mg) was stirred under H2 (1 atm) for 2 hr. The catalyst was filtered off and filtrate was concentrated in vacuo to afford a white solid. LC/MS m/e 124.3 (M+H+)
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One

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